molecular formula C15H15F5O2 B2717124 2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid CAS No. 2251053-91-3

2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid

Cat. No.: B2717124
CAS No.: 2251053-91-3
M. Wt: 322.275
InChI Key: XDNHJUVBFOYYMR-UHFFFAOYSA-N
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Description

2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid is a complex organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of organoboron reagents and transition metal-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling . Reaction conditions often include mild temperatures and the use of palladium catalysts to facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to optimize reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid is unique due to its specific arrangement of fluorine atoms and the cyclohexyl ring structure This configuration can result in distinct chemical and biological properties compared to other fluorinated compounds

Properties

IUPAC Name

2-[4,4-difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F5O2/c16-14(17)6-4-13(5-7-14,9-12(21)22)10-2-1-3-11(8-10)15(18,19)20/h1-3,8H,4-7,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNHJUVBFOYYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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